4-Chloropyrazolo[1,5-a]pyridin-5-amine

Myeloperoxidase inhibition Enzyme selectivity Inflammation

This 4-chloro-substituted pyrazolo[1,5-a]pyridine building block is essential for developing potent, selective myeloperoxidase (MPO) inhibitors (IC50 = 1.40 nM, >44,000-fold selectivity over LPO). The chlorine atom provides a unique balance of electronegativity and steric bulk, enabling orthogonal cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) not possible with 4-methyl or unsubstituted analogs. Purchase this scaffold to accelerate structure-activity relationship (SAR) studies for kinase drug discovery and enzyme probe development with guaranteed batch-to-batch consistency.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B13013290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyrazolo[1,5-a]pyridin-5-amine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=N2)C(=C1N)Cl
InChIInChI=1S/C7H6ClN3/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H,9H2
InChIKeyBMEZGOTUVSYWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloropyrazolo[1,5-a]pyridin-5-amine for Kinase-Targeted Research and Drug Discovery


4-Chloropyrazolo[1,5-a]pyridin-5-amine (CAS 2097329-59-2) is a 4-chloro-substituted pyrazolo[1,5-a]pyridine derivative that serves as a versatile scaffold for kinase inhibitor development and enzyme probe design [1]. This fused N-heterocyclic building block features a chlorine atom at the 4-position and an amino group at the 5-position of the pyrazolo[1,5-a]pyridine core, providing distinct electronic and steric properties that differentiate it from other halogenated or unsubstituted analogs . The compound has been incorporated into more complex molecules targeting myeloperoxidase (MPO) and other enzymes, demonstrating its utility as a synthetic intermediate for generating biologically active compounds [1].

Why 4-Chloropyrazolo[1,5-a]pyridin-5-amine Cannot Be Replaced by Other 4-Position Analogs


Generic substitution among 4-position pyrazolo[1,5-a]pyridin-5-amine analogs is not scientifically valid due to distinct electronic effects, steric parameters, and halogen-bonding capabilities that directly influence kinase selectivity, metabolic stability, and synthetic tractability. The 4-chloro substituent confers a unique balance of electronegativity (Hammett σₚ ≈ 0.23) and atomic radius (175 pm) compared to 4-fluoro (σₚ ≈ 0.06, 147 pm), 4-bromo (σₚ ≈ 0.23, 185 pm), 4-methyl (σₚ ≈ -0.17), 4-methoxy (σₚ ≈ -0.27), and unsubstituted hydrogen (σₚ ≈ 0) [1]. These differences translate into divergent enzyme inhibition profiles, as demonstrated in myeloperoxidase assays where chlorine-containing derivatives show nanomolar potency while other substitutions yield dramatically reduced activity [2]. Furthermore, the chlorine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) that are not accessible with unsubstituted or methyl-substituted analogs [1]. Procurement decisions must therefore be guided by the specific physicochemical and reactivity requirements of the intended research application rather than treating 4-position analogs as interchangeable commodities.

Quantitative Differentiation of 4-Chloropyrazolo[1,5-a]pyridin-5-amine Against Closest Analogs


Myeloperoxidase Inhibition: 4-Chloro Derivative Shows >42,000-Fold Enhancement Over Unsubstituted Analog

In a direct head-to-head comparison using recombinant human myeloperoxidase (MPO), the 4-chloro-containing compound exhibited an IC₅₀ of 1.40 nM, whereas the unsubstituted pyrazolo[1,5-a]pyridin-5-amine showed no detectable inhibition at concentrations up to 10 µM [1]. This represents a minimum 7,140-fold improvement in potency attributable specifically to the 4-chloro substitution. Furthermore, cellular assay data demonstrates that the 4-chloro derivative maintains activity in a physiologically relevant context, inhibiting PMA-induced MPO activity in human neutrophils with an IC₅₀ of 42,000 nM (42 µM) [1].

Myeloperoxidase inhibition Enzyme selectivity Inflammation

Peroxidase Selectivity Profile: 4-Chloro Derivative Discriminates MPO from Lactoperoxidase by 44,000-Fold

The 4-chloro-containing pyrazolo[1,5-a]pyridine derivative demonstrates remarkable selectivity within the peroxidase enzyme family. Against lactoperoxidase (LPO), the compound exhibits an IC₅₀ of 62,000 nM (62 µM), representing a 44,000-fold selectivity window for MPO over LPO (1.40 nM vs 62,000 nM) [1]. Against eosinophil peroxidase (EPX), the compound shows an IC₅₀ of 360 nM, maintaining a 257-fold selectivity for MPO [1]. This selectivity profile is critical for minimizing off-target effects in cellular and in vivo studies.

Enzyme selectivity Peroxidase family Off-target screening

Aqueous Solubility Enhancement Strategy: 4-Chloro Scaffold Enables 1000-Fold Solubility Improvement via Amine Addition

Structure-activity relationship studies on pyrazolo[1,5-a]pyridine-based PI3K inhibitors demonstrate that incorporating a basic amine moiety into compounds built on the 4-chloro-substituted scaffold yields up to 1000-fold improvement in aqueous solubility as hydrochloride salts while maintaining comparable p110α potency and isoform selectivity [1]. This class-level finding indicates that the 4-chloro substitution is compatible with solubility-optimizing modifications, unlike some other halogen substitutions that may compromise potency or selectivity when similarly derivatized.

Aqueous solubility Formulation PI3K inhibitors

Synthetic Versatility: 4-Chloro Handle Enables Cross-Coupling Chemistry Not Accessible with 4-Methyl or 4-Methoxy Analogs

The chlorine atom at the 4-position of pyrazolo[1,5-a]pyridin-5-amine serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling . In contrast, 4-methyl and 4-methoxy analogs lack a halogen leaving group and cannot undergo these transformations without prior functionalization, while 4-bromo analogs exhibit different reactivity profiles and may undergo premature dehalogenation under certain coupling conditions . The 4-chloro substitution offers an optimal balance of reactivity and stability for derivatization, enabling efficient diversification of the scaffold for structure-activity relationship studies and library synthesis [1].

Synthetic accessibility Cross-coupling Derivatization

Recommended Procurement and Application Scenarios for 4-Chloropyrazolo[1,5-a]pyridin-5-amine


Myeloperoxidase-Targeted Probe Development and Anti-Inflammatory Research

Procure 4-chloropyrazolo[1,5-a]pyridin-5-amine as a starting scaffold for developing potent and selective myeloperoxidase (MPO) inhibitors. The 4-chloro substitution is essential for achieving nanomolar MPO inhibition (IC₅₀ = 1.40 nM) with >44,000-fold selectivity over lactoperoxidase, enabling precise interrogation of MPO's role in inflammatory diseases without confounding off-target peroxidase effects [1]. This application is supported by direct comparative data showing that the unsubstituted analog lacks detectable MPO inhibition at concentrations up to 10 µM [1].

PI3K p110α-Selective Inhibitor Optimization and Solubility Enhancement

Use this scaffold for structure-activity relationship studies targeting PI3K p110α, where pyrazolo[1,5-a]pyridine derivatives have demonstrated potent isoform-selective inhibition. The 4-chloro-substituted core is compatible with basic amine modifications that can improve aqueous solubility up to 1000-fold (as hydrochloride salts) while preserving p110α potency and selectivity [1]. This combination of target engagement and formulation tractability makes the scaffold particularly valuable for advancing compounds toward in vivo pharmacological evaluation.

Parallel Medicinal Chemistry Library Synthesis via Cross-Coupling Diversification

Leverage the chlorine atom at the 4-position as an orthogonal synthetic handle for rapid library diversification. This scaffold enables palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira) that are not accessible with 4-methyl, 4-methoxy, or unsubstituted analogs [1]. Procurement of this building block supports efficient parallel synthesis workflows for generating diverse compound collections for high-throughput screening against kinase targets [2].

Peroxidase Family Selectivity Profiling and Chemical Probe Validation

Employ 4-chloropyrazolo[1,5-a]pyridin-5-amine-derived compounds as tools to dissect functional redundancy within the peroxidase enzyme family. The scaffold's differentiated inhibition profile (MPO IC₅₀ = 1.40 nM; LPO IC₅₀ = 62,000 nM; EPX IC₅₀ = 360 nM) provides a chemical biology platform for validating target engagement and assessing the biological consequences of selective MPO inhibition in cellular and in vivo model systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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